2-(Oxan-4-yl)pyrrolidine hydrochloride
Overview
Description
2-(Oxan-4-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Oxan-4-yl)pyrrolidine hydrochloride is1S/C9H17NO.ClH/c1-2-7-11-9(5-1)8-4-3-6-10-8;/h8-10H,1-7H2;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-(Oxan-4-yl)pyrrolidine hydrochloride is a powder at room temperature . It has a molecular weight of 191.7 g/mol .Scientific Research Applications
Quantum Chemical Investigation : A study by Bouklah et al. (2012) utilized Density Functional Theory (DFT) and quantum chemical calculations to investigate the molecular properties of various substituted pyrrolidinones, including 2-(Oxan-4-yl)pyrrolidine hydrochloride. This research is significant for understanding the electronic properties such as the highest occupied and lowest unoccupied molecular orbitals, which are crucial for potential applications in materials science and chemistry (Bouklah et al., 2012).
Spectroscopic Studies for Identification and Derivatization : Nycz et al. (2016) identified novel hydrochloride salts of cathinones, closely related to 2-(Oxan-4-yl)pyrrolidine hydrochloride, through spectroscopic studies including GC-MS, IR, NMR, and X-ray diffraction. This research is vital for the identification and derivatization of compounds in forensic science (Nycz et al., 2016).
Catalytic Applications : A study on the catalytic use of 4-(Pyrrolidin-1-yl)pyridine in deconjugative esterification processes by Sano et al. (2006) suggests potential applications of similar pyrrolidine derivatives in organic synthesis and catalysis (Sano et al., 2006).
Synthesis of Derivatives : Research by Sarbu et al. (2019) involved the synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, a process which can be relevant for the synthesis of derivatives of 2-(Oxan-4-yl)pyrrolidine hydrochloride (Sarbu et al., 2019).
Aerobic Oxidation of Cyclic Amines : Dairo et al. (2016) investigated the oxidative transformation of cyclic amines to lactams, indicating potential applications in the production of important chemical feedstocks. This research underscores the broader utility of pyrrolidine derivatives in industrial chemistry (Dairo et al., 2016).
Hybrid Ligands and Metal Complexes : Singh et al. (2003) explored the synthesis of hybrid ligands containing the pyrrolidine ring and their complexes with palladium(II) and mercury(II), highlighting the significance of pyrrolidine derivatives in the field of organometallic chemistry (Singh et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-(oxan-4-yl)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-9(10-5-1)8-3-6-11-7-4-8;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLDMDJYDOPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yl)pyrrolidine hydrochloride | |
CAS RN |
1432679-75-8 | |
Record name | Pyrrolidine, 2-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(oxan-4-yl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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